N-(3-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Overview
Description
N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. This unique structure contributes to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core, followed by functionalization to introduce the acetylphenyl and cyclopropyl groups.
Cyclization Step: The initial step involves the formation of the pyrrolopyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyrimidine derivative with a pyrrole precursor under acidic or basic conditions.
Functionalization Step: The next step involves the introduction of the acetylphenyl and cyclopropyl groups. This can be done through various functionalization reactions such as Friedel-Crafts acylation, nucleophilic substitution, or palladium-catalyzed coupling reactions.
Industrial Production Methods
In an industrial setting, the production of N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, infectious diseases, and inflammatory disorders.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-ACETYLPHENYL)-2-[4-OXO-7-(2-THIENYL)PYRIDO[3’,2’4,5]THIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE: A similar compound with a thienyl group instead of a cyclopropyl group.
N-(3-ACETYLPHENYL)-2-[4-OXO-7-(2-FLUOROPHENYL)PYRROLO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE: A similar compound with a fluorophenyl group instead of a phenyl group.
Uniqueness
The uniqueness of N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE lies in its specific structural features, such as the cyclopropyl and acetylphenyl groups, which contribute to its distinct chemical reactivity and biological activities. These structural differences can result in variations in potency, selectivity, and pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C25H22N4O3 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C25H22N4O3/c1-16(30)18-8-5-9-19(12-18)27-22(31)14-28-13-21(17-6-3-2-4-7-17)23-24(28)25(32)29(15-26-23)20-10-11-20/h2-9,12-13,15,20H,10-11,14H2,1H3,(H,27,31) |
InChI Key |
FSERXOOINJZSBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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